molecular formula C15H13BrFNO3 B2609297 4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid CAS No. 2411636-36-5

4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid

Cat. No.: B2609297
CAS No.: 2411636-36-5
M. Wt: 354.175
InChI Key: BWCLAPAIVVUHGV-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid is an organic compound with the molecular formula C15H13BrFNO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxybenzylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the benzoic acid derivative.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amination: Introduction of the (4-methoxybenzyl)amino group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Reduction of the bromine or fluorine substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzoic acid: A halogenated benzoic acid derivative with similar structural features.

    4-Methoxyphenylboronic acid: Another compound with a methoxybenzyl group, used in organic synthesis.

Uniqueness

4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid is unique due to the combination of bromine, fluorine, and methoxybenzylamine substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-bromo-3-fluoro-2-[(4-methoxyphenyl)methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3/c1-21-10-4-2-9(3-5-10)8-18-14-11(15(19)20)6-7-12(16)13(14)17/h2-7,18H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCLAPAIVVUHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC(=C2F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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